molecular formula C14H10O2 B13542308 Methyl 4-ethynylnaphthalene-1-carboxylate CAS No. 2866318-98-9

Methyl 4-ethynylnaphthalene-1-carboxylate

Cat. No.: B13542308
CAS No.: 2866318-98-9
M. Wt: 210.23 g/mol
InChI Key: CBLNKOSUHKQWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethynylnaphthalene-1-carboxylate is a naphthalene-derived aromatic ester featuring a methyl carboxylate group at position 1 and an ethynyl (C≡CH) substituent at position 4 of the naphthalene ring. This compound combines the planar aromatic framework of naphthalene with the electron-withdrawing carboxylate group and the highly reactive ethynyl moiety. The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in synthetic organic chemistry and materials science .

Properties

CAS No.

2866318-98-9

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 4-ethynylnaphthalene-1-carboxylate

InChI

InChI=1S/C14H10O2/c1-3-10-8-9-13(14(15)16-2)12-7-5-4-6-11(10)12/h1,4-9H,2H3

InChI Key

CBLNKOSUHKQWHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethynylnaphthalene-1-carboxylate typically involves the reaction of 4-ethynylnaphthalene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethynylnaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-ethynylnaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of fluorescent probes due to its aromatic structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 4-ethynylnaphthalene-1-carboxylate involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 4-ethynylnaphthalene-1-carboxylate with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications:

Compound Substituents Key Functional Groups Reactivity/Applications Toxicity/Handling
This compound Ethynyl (C≡CH) at C4 Methyl ester, ethynyl Click chemistry, polymer synthesis, drug conjugation Limited data; handle with caution (potential irritant akin to naphthalene derivatives)
Methyl 4-fluoronaphthalene-1-carboxylate Fluorine at C4 Methyl ester, fluorine Electron-withdrawing effects enhance ester hydrolysis; used in agrochemical intermediates Fluorinated aromatics may exhibit higher bioaccumulation risks
Sandaracopimaric acid methyl ester Diterpene backbone Methyl ester, conjugated diene Plant resin component; studied for antimicrobial properties Low acute toxicity (natural product)
Ethyl linolenate Unsaturated fatty acid chain Ethyl ester, polyunsaturated Lipid metabolism studies; biodiesel applications Generally recognized as safe (GRAS)
1-Methylnaphthalene Methyl at C1 None (simple alkyl substitution) Solvent, reference standard in environmental toxicology Classified as a potential respiratory irritant

Key Findings:

Substituent Effects on Reactivity :

  • The ethynyl group in this compound introduces sp-hybridized carbons, enabling alkyne-specific reactions (e.g., cycloadditions) absent in fluorine- or methyl-substituted analogs .
  • Electron-withdrawing groups (e.g., fluorine in methyl 4-fluoronaphthalene-1-carboxylate) increase the electrophilicity of the ester carbonyl, accelerating hydrolysis compared to alkyl-substituted naphthalenes .

Chromatographic Behavior :

  • Methyl esters of diterpenes (e.g., sandaracopimaric acid methyl ester) elute later in gas chromatography (GC) due to higher molecular weight and lower volatility compared to simpler naphthalene esters .

Toxicological Considerations :

  • Naphthalene derivatives (e.g., 1-methylnaphthalene) are associated with respiratory and dermal toxicity, suggesting similar precautions for handling this compound .

Biological Activity

Methyl 4-ethynylnaphthalene-1-carboxylate (MENC) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

MENC is characterized by its naphthalene backbone with an ethynyl group and a carboxylate ester functional group. Its chemical formula is C13H10O2C_{13}H_{10}O_2, and it has a molecular weight of approximately 198.22 g/mol. The presence of the ethynyl group is significant as it can influence the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of MENC has been primarily studied in relation to its effects on enzyme systems, particularly the cytochrome P450 (CYP450) enzyme family, which plays a crucial role in drug metabolism and the biotransformation of xenobiotics.

  • Cytochrome P450 Interaction : MENC has been shown to inhibit specific CYP450 enzymes, which are essential for the metabolism of various drugs and endogenous compounds. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in increased toxicity or therapeutic efficacy.

Research Findings

Recent studies have explored the effects of MENC on different biological systems:

  • Inhibition of CYP Enzymes : MENC has demonstrated inhibitory activity against CYP2A6 and CYP3A4. In vitro assays revealed that MENC reduced the metabolic activity of these enzymes, indicating its potential as a modulator in drug metabolism pathways .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of MENC suggest that it exhibits inhibitory effects against certain bacterial strains. For instance, studies showed that MENC could inhibit the growth of Staphylococcus aureus, indicating its potential use as an antimicrobial agent .
  • Anticancer Potential : In cell line studies, MENC exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression .

Case Studies

  • Case Study 1: CYP450 Inhibition
    A study evaluating the impact of MENC on CYP450-mediated metabolism found that at concentrations above 10 µM, MENC significantly inhibited the activity of CYP3A4 in human liver microsomes. This inhibition was dose-dependent and suggests that caution should be exercised when administering drugs metabolized by this enzyme in patients taking MENC .
  • Case Study 2: Antimicrobial Efficacy
    In a controlled experiment, MENC was tested against Escherichia coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, showcasing its potential as an antimicrobial compound .

Data Tables

PropertyValue
Molecular FormulaC13H10O2C_{13}H_{10}O_2
Molecular Weight198.22 g/mol
CYP450 Inhibition (CYP3A4)IC50 = 10 µM
MIC against S. aureus50 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.